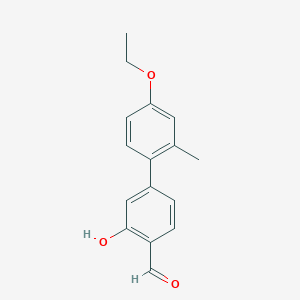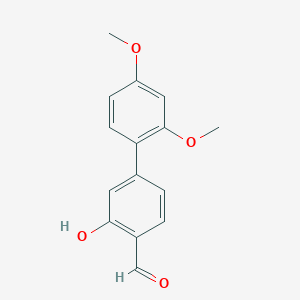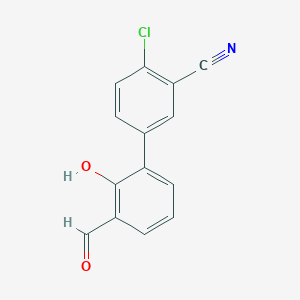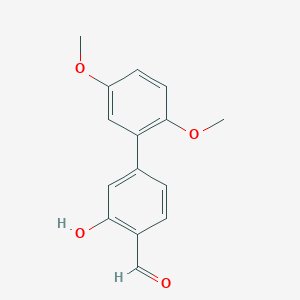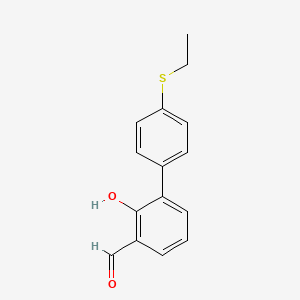
4-(3,4-Dimethoxyphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% (4-DMF-2-FP) is an organic compound with a variety of applications in the scientific and industrial sectors. It is a colorless to pale yellow solid with a melting point of 64-66°C and a boiling point of 246-248°C. It is soluble in ethanol, acetone, and ethyl acetate. 4-DMF-2-FP is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of dyes, catalysts, and other industrial products.
Wirkmechanismus
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% is not fully understood. It is believed to act as an intermediate in the synthesis of organic compounds by reacting with aldehydes and acids. It is also believed to act as a catalyst in the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% are not well understood. It is believed to be relatively non-toxic and not to produce any significant side effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 4-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% is its versatility. It can be used in the synthesis of a wide variety of organic compounds, including pharmaceuticals, agrochemicals, dyes, and catalysts. It is also relatively inexpensive and easy to obtain. The main limitation of 4-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% is its relatively low purity, which can lead to inconsistencies in the final product.
Zukünftige Richtungen
The future of 4-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% is promising. It can be used in the synthesis of a wide variety of organic compounds and has the potential to be used in the production of new pharmaceuticals and agrochemicals. Additionally, research is needed to further understand its mechanism of action and biochemical and physiological effects. Furthermore, improved methods for synthesizing 4-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% with higher purity are needed. Finally, further research is needed to explore potential applications of this compound in other industries such as cosmetics, food, and textiles.
Synthesemethoden
4-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% is synthesized by the reaction of 3,4-dimethoxybenzaldehyde and formic acid in the presence of a base catalyst such as potassium carbonate or sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of 80-90°C. The reaction is complete in approximately 3 hours and yields a 95% pure product.
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of catalysts, dyes, and other industrial products. In addition, 4-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% has been used in the synthesis of various organic compounds such as 1,3,5-trihydroxybenzene and 2,3-dihydroxybenzoic acid. It has also been used in the synthesis of various heterocyclic compounds such as 2-methoxy-4-methylpyridine and 4-methoxy-2-methylpyridine.
Eigenschaften
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-14-6-4-11(8-15(14)19-2)10-3-5-13(17)12(7-10)9-16/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEVFQCGDGWXKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685242 |
Source


|
| Record name | 4-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-2-formylphenol | |
CAS RN |
1111128-77-8 |
Source


|
| Record name | 4-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Formyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378410.png)

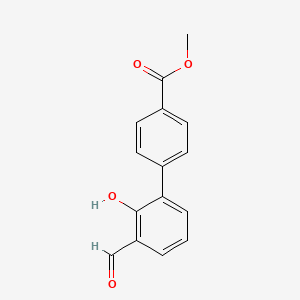
![2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378425.png)
